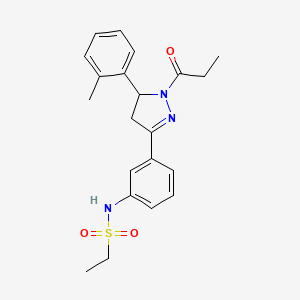
N-(3-(1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a highly specialized organic compound known for its unique chemical structure and versatile applications. This compound belongs to the class of sulfonamides and is characterized by a complex molecular framework that combines a pyrazole ring, a sulfonamide group, and a propionyl group. Its synthesis and applications in various scientific fields have garnered significant interest.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves a multi-step process:
Formation of Pyrazole Ring: : The synthesis starts with the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters to form the pyrazole ring.
Functionalization of Pyrazole:
Sulfonamide Introduction: : Finally, the phenyl sulfonamide group is attached via a sulfonamide formation reaction. This typically involves the reaction of the appropriate amine with ethanesulfonyl chloride under controlled conditions.
Industrial Production Methods
For industrial-scale production, these reactions are optimized to improve yield and efficiency. Key factors include:
Catalysis: : Using specific catalysts to enhance reaction rates and selectivity.
Purification: : Implementing robust purification steps, such as recrystallization or chromatography, to achieve high purity.
Scalability: : Adjusting reaction parameters to accommodate larger batch sizes without compromising the integrity of the product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
N-(3-(1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is capable of undergoing various chemical reactions, including:
Oxidation: : The pyrazole ring can be oxidized under certain conditions to form more complex structures.
Reduction: : Reduction reactions can target the sulfonamide or carbonyl groups, modifying the compound's properties.
Substitution: : Both nucleophilic and electrophilic substitutions can occur, particularly on the aromatic ring and the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, potassium permanganate.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: : Varying from mild to strong acidic or basic conditions depending on the specific substitution target.
Major Products Formed
Oxidized Derivatives: : Modified pyrazole rings with additional oxygen-containing groups.
Reduced Compounds: : Modified sulfonamide and carbonyl groups leading to altered biological activity.
Substituted Products: : New compounds with varied functional groups, enhancing their application range.
Scientific Research Applications
Chemistry
Catalysis: : Utilized as a ligand in catalysis, influencing reaction mechanisms and improving efficiency.
Material Science: : Incorporated into polymers and other materials to impart unique properties.
Biology
Enzyme Inhibition: : Acts as a potent inhibitor for specific enzymes, aiding in the study of biochemical pathways.
Medicine
Pharmaceuticals: : Investigated for potential therapeutic applications, particularly in targeting specific proteins or pathways involved in diseases.
Industry
Chemical Synthesis: : Employed as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which N-(3-(1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exerts its effects is primarily through its interaction with molecular targets, such as enzymes or receptors. The compound's unique structure allows it to bind selectively to these targets, inhibiting their activity and modulating biological pathways. This specificity is attributed to the compound's ability to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with the target molecules.
Comparison with Similar Compounds
When compared to other sulfonamide derivatives and pyrazole-containing compounds, N-(3-(1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide stands out due to its enhanced stability and specificity in binding to molecular targets. Similar compounds include:
N-(4-ethylphenyl)ethanesulfonamide: : Differs in the substitution pattern on the aromatic ring, leading to varied biological activity.
1-(2,5-dimethylphenyl)-3-propionylpyrazole: : Lacks the sulfonamide group, which significantly alters its reactivity and applications.
N-(3-(1-acetyl-5-(m-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: : Similar structure but with a different acyl group, impacting its binding properties and stability.
This compound is remarkable for its versatility and the breadth of its applications across different fields of science and industry. Its unique structure allows it to engage in diverse chemical reactions, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[3-[3-(2-methylphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-4-21(25)24-20(18-12-7-6-9-15(18)3)14-19(22-24)16-10-8-11-17(13-16)23-28(26,27)5-2/h6-13,20,23H,4-5,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQJTLIEAJWNKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)CC)C3=CC=CC=C3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-ethyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2372069.png)
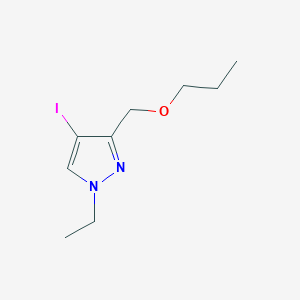
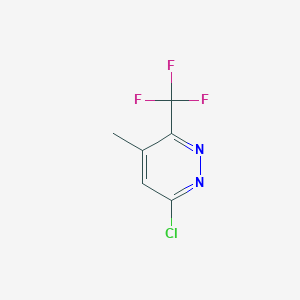
![2-[Cyclopropyl(2-methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2372073.png)

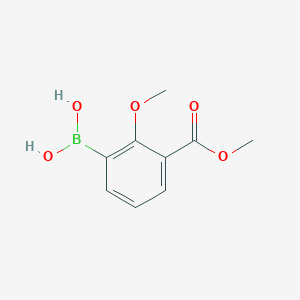


![1-[2-[(2-Methylpyridin-3-yl)oxymethyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2372081.png)
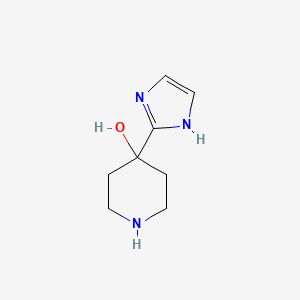
![3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid](/img/structure/B2372085.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea](/img/structure/B2372086.png)
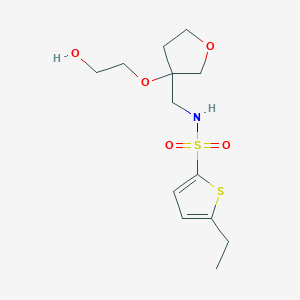
![5-Methyl-N-[3-(2-methylpyrimidin-4-yl)phenyl]-2-methylsulfonylpyrimidine-4-carboxamide](/img/structure/B2372088.png)
